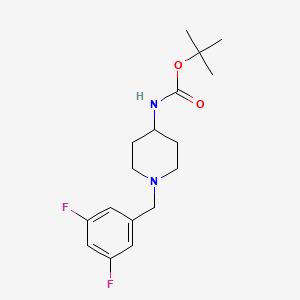

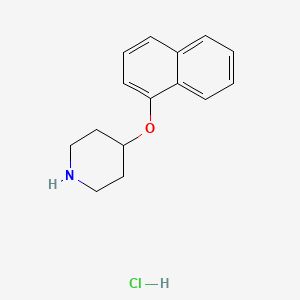

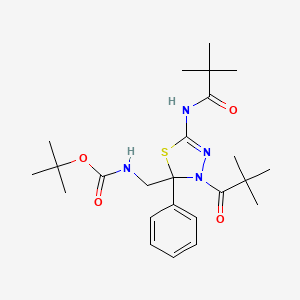

![molecular formula C8H10N4O B3154663 N-[(Dimethylamino)methylene]pyrazine-2-carboxamide CAS No. 78132-02-2](/img/structure/B3154663.png)

N-[(Dimethylamino)methylene]pyrazine-2-carboxamide

Descripción general

Descripción

“N-[(Dimethylamino)methylene]pyrazine-2-carboxamide” is a chemical compound that is part of the pyrazine family . It is a Schiff base ligand, which means it has the ability to donate a pair of electrons to a metal ion to form a coordinate covalent bond . This compound has been studied for its adsorption and corrosion properties .

Synthesis Analysis

The synthesis of this compound involves the preparation and characterization of a thiophene/pyrazine Schiff base . The process uses melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance (1H- and 13C-NMR) and electronic (UV–Vis) spectroscopies .Molecular Structure Analysis

The molecular structure of “N-[(Dimethylamino)methylene]pyrazine-2-carboxamide” is characterized by tridentate bonding nature and enolimine tautomeric arrangement within the ligand assemblage . This gives credibility to its formation. Density functional theory (DFT) calculations have been used to correlate the investigational data .Chemical Reactions Analysis

This compound has been studied for its adsorption and corrosion properties . The percentage inhibition efficiency (IE, %) increases with rise in concentration though declines with increase in temperature (T) . The adsorption of this compound on the mild steel (ms) obeys Langmuir adsorption isotherm .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(Dimethylamino)methylene]pyrazine-2-carboxamide” are determined using various analytical techniques such as melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance (1H- and 13C-NMR) and electronic (UV–Vis) spectroscopies .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

This compound has shown significant antimycobacterial activity. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides has been synthesized and tested for their antimycobacterial properties .

Antifungal Activity

The compound has also demonstrated antifungal properties. In particular, it has shown high antifungal activity against Trichophyton mentagrophytes, a common fungal strain .

Photosynthesis-Inhibiting Activity

Some derivatives of this compound have been found to inhibit photosynthesis in spinach chloroplasts (Spinacia oleracea L.) . This could potentially be used in the development of herbicides or other plant growth regulators.

Synthesis Under Microwave Conditions

The compound can be synthesized under microwave conditions, which can lead to higher yields and shorter reaction times compared to conventional heating .

Biological Evaluation

The compound has been used in biological evaluations, particularly in the study of substituted pyrazinecarboxylic acid chlorides .

Research Use

“N-[(Dimethylamino)methylene]pyrazine-2-carboxamide” is available for research use, indicating its importance in scientific research .

Direcciones Futuras

The future directions of “N-[(Dimethylamino)methylene]pyrazine-2-carboxamide” could involve further exploration of its biological activities . For instance, some pyrazinamide derivatives exhibited high inhibitory effect on M. tuberculosis . Therefore, more research could be done to explore its potential as a therapeutic agent .

Propiedades

IUPAC Name |

N-(dimethylaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-12(2)6-11-8(13)7-5-9-3-4-10-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAYXOZJQJXPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

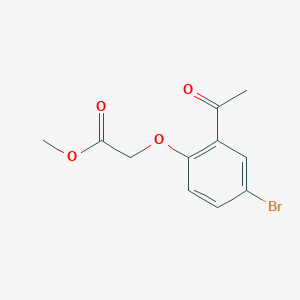

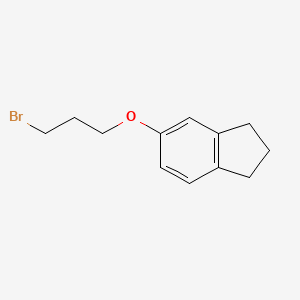

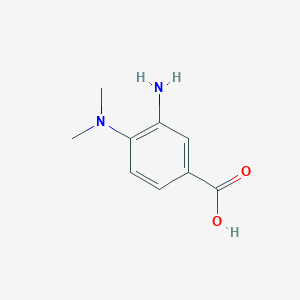

![2-[(Dimethoxyphosphinyl)methyl]benzonitrile](/img/structure/B3154618.png)

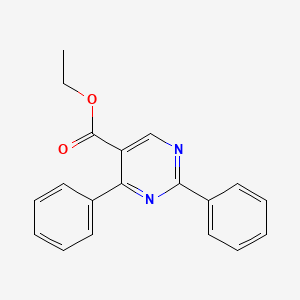

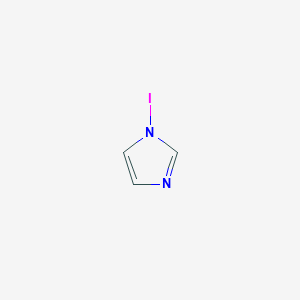

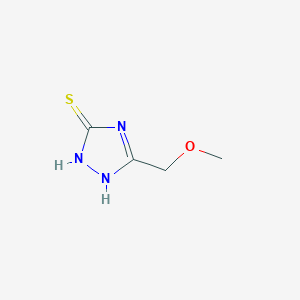

![1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154640.png)

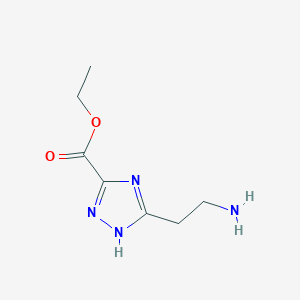

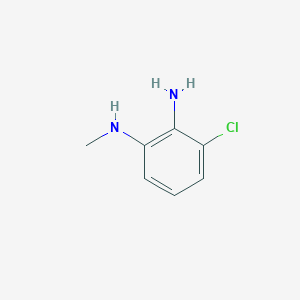

![Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B3154695.png)